molecular formula C43H61F3N12O9 B6295744 Bz-Nle-Lys-Arg-Arg-AMC Trifluoroacetate CAS No. 863975-32-0

Bz-Nle-Lys-Arg-Arg-AMC Trifluoroacetate

Cat. No. B6295744
CAS RN: 863975-32-0
M. Wt: 947.0 g/mol
InChI Key: GYJSRFIILSPWIO-WYDLTDSDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Bz-Nle-Lys-Arg-Arg-AMC Trifluoroacetate” is a substrate for dengue virus NS2B-NS3 and yellow fever virus NS3 protease . The kcat/Km value of Bz-NleKRR-AMC for the dengue virus type 4 (DEN4) enzyme is > 800 fold higher than that of Boc-Gly-Arg-Arg-AMC, a widely used NS3 substrate . For yellow fever virus NS3 protease, the kcat value was 0.111 s⁻¹, the Km value 14.6 μM .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the sum formula: C₄₁H₆₀N₁₂O₇ . Its molecular weight is 833 .


Chemical Reactions Analysis

“this compound” is used as a substrate in enzymatic reactions involving dengue virus NS2B-NS3 and yellow fever virus NS3 protease . The kcat/Km value of Bz-NleKRR-AMC for the dengue virus type 4 (DEN4) enzyme is significantly higher than that of Boc-Gly-Arg-Arg-AMC, a widely used NS3 substrate .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 833 and a sum formula of C₄₁H₆₀N₁₂O₇ . It is stored at temperatures below -15°C .

Scientific Research Applications

Enzymatic Peptide Synthesis

A study by Wang et al. (2004) focused on the trypsin-catalyzed, kinetically controlled synthesis of a precursor dipeptide of thymopentin, highlighting the optimal conditions for such syntheses in organic solvents and emphasizing the significance of substrate specificity and reaction conditions for enzyme-catalyzed peptide bond formation (Wang, Huang, Xu, Wu, & Zhang, 2004).

Protease-Catalyzed Tripeptide Synthesis

Research by So, Shin, and Kim (2000) explored the synthesis of tripeptides using enzymatic methods, focusing on the conditions that maximize yield and minimize side reactions. This study underscores the potential of enzymes like trypsin and chymopapain in peptide synthesis, providing a foundation for developing more efficient synthesis strategies for peptides and their analogs (So, Shin, & Kim, 2000).

Physico-Mechanical Properties of Modified Gelatin Films

Lin et al. (2017) investigated the impact of amino acids like Lysine and Arginine on the properties of gelatin films, demonstrating how these modifications can enhance the mechanical and thermal properties of biopolymer films. This research has implications for the development of biodegradable materials with tailored properties for various applications (Lin, Wang, Pan, Sun, Ou, & Cao, 2017).

Amino Acid Interactions with Lipid Membranes

A study by Li, Vorobyov, and Allen (2013) explored the interactions of basic amino acids Lysine and Arginine with lipid membranes, providing insights into how these amino acids influence membrane protein activity, voltage sensing, and membrane disruption. This research sheds light on the fundamental mechanisms by which amino acids can affect the structure and function of biological membranes (Li, Vorobyov, & Allen, 2013).

Inhibitory Drug Design Against Dengue Virus

Ourique et al. (2016) conducted a study on the interaction energy between the dengue virus serine protease and its inhibitor, highlighting the role of computational studies in the design and optimization of antiviral drugs. This research illustrates the potential of specific compounds in inhibiting crucial viral enzymes, offering a pathway to developing effective treatments for dengue and other viral diseases (Ourique, Vianna, Neto, Oliveira, Mauriz, Vasconcelos, Caetano, Freire, Albuquerque, & Fulco, 2016).

Mechanism of Action

Target of Action

The primary targets of Bz-Nle-Lys-Arg-Arg-AMC Trifluoroacetate are the dengue virus NS2B-NS3 and yellow fever virus NS3 protease . These proteases play a crucial role in the life cycle of these viruses, making them a key target for antiviral drug development.

Mode of Action

This compound acts as a substrate for the aforementioned viral proteases . The compound’s interaction with its targets results in enzymatic cleavage, releasing a fluorescent product that can be quantified to measure protease activity .

Biochemical Pathways

The compound’s interaction with the dengue and yellow fever virus proteases affects the viral replication process . By serving as a substrate for these enzymes, it interferes with the proteolytic processing of the viral polyprotein, a critical step in the viral life cycle .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of viral protease activity. This can lead to a disruption in the viral life cycle, potentially preventing the replication and spread of the virus .

properties

IUPAC Name

N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]benzamide;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H60N12O7.C2HF3O2/c1-3-4-14-29(50-35(55)26-12-6-5-7-13-26)37(57)51-30(15-8-9-20-42)38(58)53-32(17-11-22-48-41(45)46)39(59)52-31(16-10-21-47-40(43)44)36(56)49-27-18-19-28-25(2)23-34(54)60-33(28)24-27;3-2(4,5)1(6)7/h5-7,12-13,18-19,23-24,29-32H,3-4,8-11,14-17,20-22,42H2,1-2H3,(H,49,56)(H,50,55)(H,51,57)(H,52,59)(H,53,58)(H4,43,44,47)(H4,45,46,48);(H,6,7)/t29-,30-,31-,32-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYJSRFIILSPWIO-WYDLTDSDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)C3=CC=CC=C3.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)C3=CC=CC=C3.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H61F3N12O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

947.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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